molecular formula C13H10N4 B5011273 2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine

2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine

Cat. No.: B5011273
M. Wt: 222.24 g/mol
InChI Key: FBNRSSDREJVENN-UHFFFAOYSA-N
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Description

2-[3-(1H-Pyrazol-3-yl)phenyl]pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a phenyl group substituted with a pyrazole moiety.

Properties

IUPAC Name

2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-3-10(12-5-8-16-17-12)9-11(4-1)13-14-6-2-7-15-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNRSSDREJVENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Structural Features: Combines a thieno[3,2-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine substituent. The sulfur atom in the thieno ring enhances electron-withdrawing properties compared to the purely nitrogen-based pyrimidine in the target compound.
  • Synthesis : Synthesized via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate, achieving an 82% yield .
  • The thieno-pyrimidine scaffold may improve metabolic stability compared to phenyl-pyrimidine derivatives .

2-Methyl-3-(1H-pyrazol-3-yl)imidazo-[1,2-a]pyrimidine

  • Structural Features: Incorporates an imidazo[1,2-a]pyrimidine fused ring system, increasing planarity and rigidity compared to the non-fused pyrimidine in the target compound. The methyl group at position 2 may enhance lipophilicity.
  • Crystallographic Data : Single-crystal X-ray analysis confirms bond lengths (mean C–C = 0.003 Å) and torsion angles (e.g., C9–N4–C3–C2 = −178.99°), indicating a stable conformation .
  • Implications : Fused systems like imidazo-pyrimidine often exhibit improved binding affinity to enzymes but may reduce solubility .

2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine

  • Structural Features: Substitutes the phenyl group with a phenoxy linker, altering electronic distribution and steric bulk. The oxygen atom may facilitate hydrogen bonding with biological targets.
  • Availability : Commercially sourced (Key Organics, ID 8N-020), suggesting its utility as a building block in drug discovery .
  • Comparison: The phenoxy linkage could reduce metabolic stability compared to direct phenyl-pyrimidine bonds but offers tunability for structure-activity relationship (SAR) studies .

Research Implications and Gaps

  • Electronic Effects: The sulfur in thieno-pyrimidine derivatives may improve charge transfer properties, whereas fused imidazo-pyrimidines favor planar interactions with target proteins .
  • Synthetic Accessibility: The Vilsmeier–Haack method (used for thieno-pyrimidine) offers high yields, but scalability for other analogs remains unexplored .
  • Biological Data: Limited experimental data on the target compound’s activity necessitates further studies to compare its efficacy with analogs like the thieno-pyrimidine hybrid .

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